

Bis-Cyano-PEG5 structure and molecular weight

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Compound of Interest

Compound Name: *Bis-Cyano-PEG5*

Cat. No.: *B3041917*

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In-Depth Technical Guide to Bis-Cyano-PEG5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular weight, and potential applications of **Bis-Cyano-PEG5**, a homobifunctional polyethylene glycol (PEG) linker. The information is tailored for professionals in the fields of bioconjugation, drug delivery, and materials science.

Core Properties of Bis-Cyano-PEG5

Bis-Cyano-PEG5, also known by its systematic name 4,7,10,13,16-Pentaoxanonadecanedinitrile, is a PEG derivative with five ethylene glycol units and terminal cyano (nitrile) groups. These reactive termini make it a valuable building block for chemical synthesis and bioconjugation.

Quantitative Data Summary

The key quantitative properties of **Bis-Cyano-PEG5** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	41263-79-0	
Molecular Formula	C14H24N2O5	
Molecular Weight	300.35 g/mol	
SMILES	N#CCCOCCOCCOCCOCCOC CC#N	
Purity	Typically >95%	

Chemical Structure and Reactivity

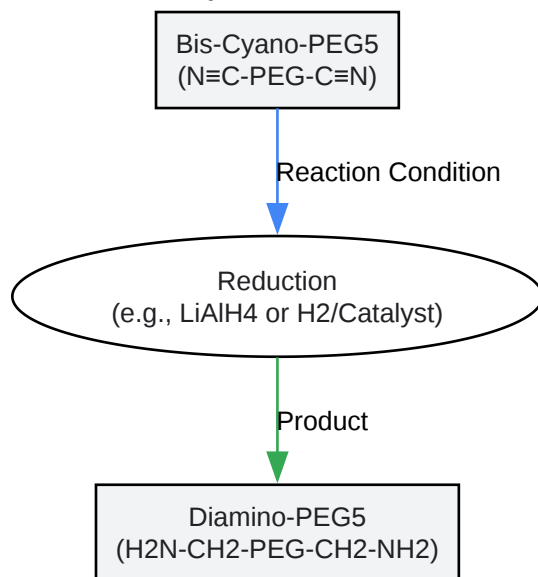
The structure of **Bis-Cyano-PEG5** features a flexible, hydrophilic PEG core with a nitrile group at each end. The PEG backbone enhances solubility in aqueous and many organic solvents, a crucial feature for biological applications.

The terminal nitrile groups are the primary sites of reactivity. They can undergo various chemical transformations, most notably reduction to primary amines. This conversion is a key step in leveraging **Bis-Cyano-PEG5** as a linker, as the resulting diamino-PEG5 can be conjugated to biomolecules or other chemical entities.

Logical Relationship: Conversion to Diamino-PEG5

The conversion of the nitrile groups to primary amines is a fundamental reaction for the application of **Bis-Cyano-PEG5**. This process is typically achieved through reduction.

Conversion of Bis-Cyano-PEG5 to Diamino-PEG5

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Caption: Reaction pathway for the conversion of **Bis-Cyano-PEG5** to Diamino-PEG5.

Experimental Protocols

While specific, published experimental protocols detailing the use of **Bis-Cyano-PEG5** (CAS 41263-79-0) are not readily available in the surveyed literature, a representative protocol for the reduction of a nitrile-terminated PEG to a primary amine can be provided. This protocol is based on established chemical principles for the reduction of nitriles.

Representative Protocol: Reduction of Bis-Cyano-PEG5 to Diamino-PEG5

Objective: To convert the terminal nitrile groups of **Bis-Cyano-PEG5** to primary amine groups.

Materials:

- **Bis-Cyano-PEG5**
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)

- Distilled water
- Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
- Dichloromethane (DCM)
- Diethyl ether
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve **Bis-Cyano-PEG5** in anhydrous THF.
- **Addition of Reducing Agent:** Slowly add a solution of lithium aluminum hydride in THF to the stirred solution of **Bis-Cyano-PEG5** at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile peak).
- **Quenching:** After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
- **Workup:** Filter the resulting mixture to remove the aluminum salts. Wash the filter cake with THF or DCM.

- **Extraction:** Combine the filtrate and the washings and extract with DCM.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product can be further purified by precipitation from a solution in DCM by the addition of cold diethyl ether, followed by filtration and drying under vacuum.
- **Characterization:** Confirm the structure of the resulting Diamino-PEG5 using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable substance. It reacts violently with water. All procedures should be carried out in a well-ventilated fume hood by trained personnel.

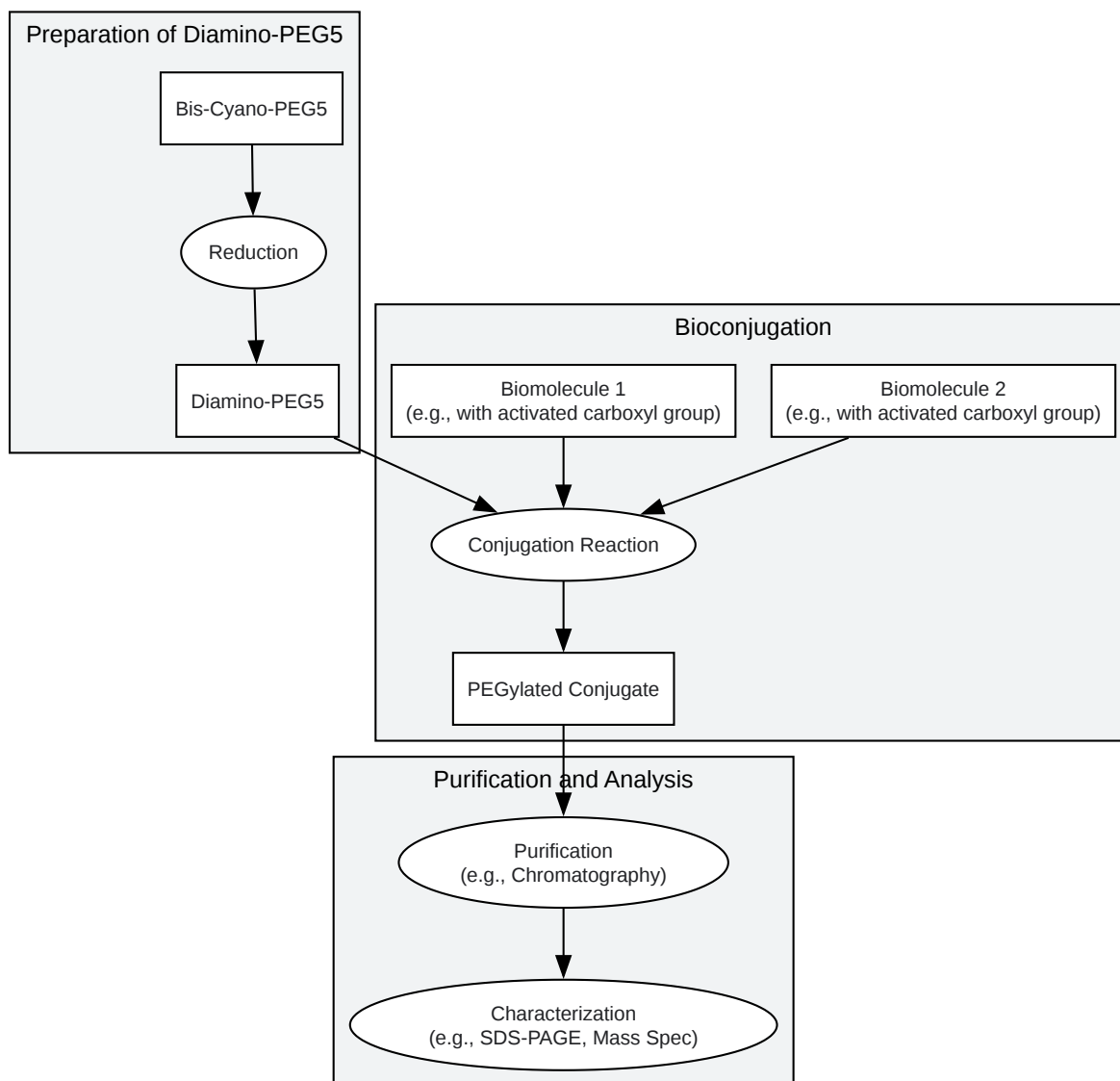
Potential Applications and Workflows

The primary utility of **Bis-Cyano-PEG5** lies in its role as a precursor to diamino-PEG linkers. These linkers are widely used in various biomedical and biotechnological applications.

Experimental Workflow: Bioconjugation

The diamino-PEG5 derived from **Bis-Cyano-PEG5** can be used to crosslink or conjugate molecules containing amine-reactive functional groups, such as carboxylic acids (often activated as NHS esters) or aldehydes.

General Bioconjugation Workflow

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Caption: A generalized workflow for the use of **Bis-Cyano-PEG5** in bioconjugation.

Applications for such PEGylated conjugates include:

- **Drug Delivery:** Improving the solubility and circulation half-life of small molecule drugs or protein therapeutics.
- **Antibody-Drug Conjugates (ADCs):** Serving as a flexible linker between an antibody and a cytotoxic payload.
- **Surface Modification:** Functionalizing nanoparticles, liposomes, or medical device surfaces to enhance biocompatibility and reduce non-specific protein adsorption.
- **Hydrogel Formation:** Acting as a crosslinker in the formation of hydrogels for tissue engineering and controlled release applications.
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